Cas no 915934-71-3 (ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate)
ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate Chemical and Physical Properties
Names and Identifiers
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- RIMDWFUSBDPCQT-UHFFFAOYSA-N
- ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate
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- Inchi: 1S/C19H18N4O3/c1-3-26-19(25)15-4-8-16(9-5-15)21-18(24)14-6-10-17(11-7-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
- InChI Key: RIMDWFUSBDPCQT-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(NC(=O)C2=CC=C(N3C(C)=CN=N3)C=C2)C=C1
ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3296-0347-2μmol |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3296-0347-5μmol |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3296-0347-10μmol |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3296-0347-1mg |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3296-0347-2mg |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3296-0347-3mg |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3296-0347-4mg |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3296-0347-5mg |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3296-0347-10mg |
ethyl 4-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido]benzoate |
915934-71-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate
Comprehensive Overview of Ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate (CAS No. 915934-71-3)
The compound ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate (CAS No. 915934-71-3) is a synthetic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, featuring a 1,2,3-triazole ring and an ethyl benzoate moiety, makes it a versatile intermediate for drug discovery and functional material development. Researchers are particularly interested in its potential applications in targeted drug delivery and bioimaging, aligning with current trends in precision medicine and nanotechnology.
In recent years, the demand for triazole-containing compounds like ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate has surged due to their remarkable biological activities. The click chemistry approach, often used to synthesize such molecules, has become a hot topic in green chemistry circles. This compound's CAS No. 915934-71-3 is frequently searched in academic databases, reflecting its growing importance in medicinal chemistry and material science applications.
The molecular architecture of ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate combines several pharmacophoric elements that are valuable in modern drug design. Its benzamide linker and triazole heterocycle are known to enhance molecular recognition properties, making it particularly interesting for enzyme inhibition studies. Current research focuses on its potential as a kinase inhibitor scaffold, addressing the pharmaceutical industry's need for novel cancer therapeutics with improved selectivity.
From a materials science perspective, the ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate structure offers exciting possibilities for organic electronics. Its conjugated system and polar groups make it a candidate for organic semiconductors and photovoltaic materials, areas that are crucial for sustainable energy solutions. The compound's CAS No. 915934-71-3 appears in numerous patents related to OLED technology and sensor development, indicating its commercial potential.
Synthetic protocols for ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate typically involve amide coupling reactions followed by triazole formation, with researchers constantly optimizing these methods for better atom economy and reaction yield. The compound's purity and characterization are critical, with HPLC and NMR being standard analytical techniques. These aspects are particularly relevant to scientists searching for high-purity intermediates or reference standards in their work.
The stability and solubility profile of ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate make it suitable for various formulation approaches. Recent studies explore its behavior in biocompatible polymers and nanocarrier systems, responding to the growing interest in controlled release technologies. Its logP value and hydrogen bonding capacity are frequently discussed in ADMET prediction forums, showing its relevance in preclinical development.
As the scientific community moves toward more sustainable chemistry practices, the environmental profile of ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate synthesis has come under scrutiny. Researchers are investigating catalytic methods and alternative solvents to improve the green metrics of its production. These efforts align with global initiatives for greener pharmaceuticals and eco-friendly materials, topics that dominate contemporary chemical literature.
The intellectual property landscape surrounding CAS No. 915934-71-3 reveals an expanding patent portfolio, particularly in therapeutic applications and specialty materials. Legal professionals and R&D managers often search for this compound in patent databases to assess freedom-to-operate or identify licensing opportunities. Its presence in multiple drug candidate pipelines suggests potential future commercial significance.
Analytical challenges associated with ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate include its isomeric purity and degredation products, topics frequently addressed in pharmaceutical forums. Advanced techniques like LC-MS and X-ray crystallography are employed to fully characterize this compound, with researchers sharing methodologies in open science platforms to accelerate collective knowledge.
Looking forward, ethyl 4-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamidobenzoate represents an important example of how heterocyclic chemistry continues to drive innovation across multiple disciplines. Its CAS No. 915934-71-3 serves as a key identifier connecting diverse research threads in drug discovery, materials science, and analytical chemistry. As synthetic methods evolve and applications expand, this compound will likely remain a subject of intense study in the coming years.
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